
1-Benzyl-5-benzylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-benzylidenepyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 1-benzylpyrrolidin-2-one under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is refluxed for several hours, followed by purification through recrystallization.
Analyse Chemischer Reaktionen
1-Benzyl-5-benzylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the benzylidene group to a single bond, forming 1-benzyl-5-benzylpyrrolidin-2-one.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols can replace the benzylidene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the corresponding saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-benzylidenepyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The benzylidene group may play a crucial role in its biological activity by facilitating interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-benzylidenepyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-2-pyrrolidinone: This compound lacks the benzylidene group and has different chemical and biological properties.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its benzylidene group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives.
Eigenschaften
CAS-Nummer |
897397-12-5 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
1-benzyl-5-benzylidenepyrrolidin-2-one |
InChI |
InChI=1S/C18H17NO/c20-18-12-11-17(13-15-7-3-1-4-8-15)19(18)14-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |
InChI-Schlüssel |
CBCYFMKMXZVCMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
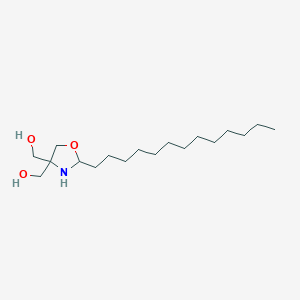
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
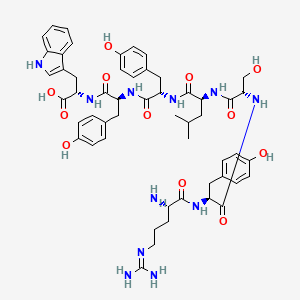
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)

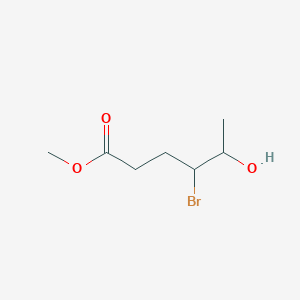
silane](/img/structure/B12612460.png)
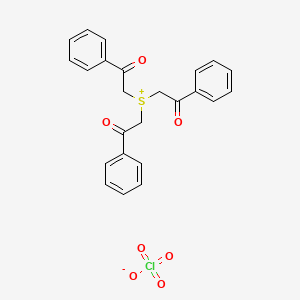
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)
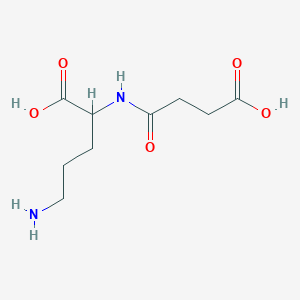
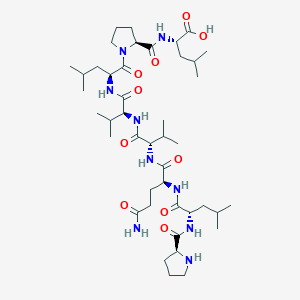
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
